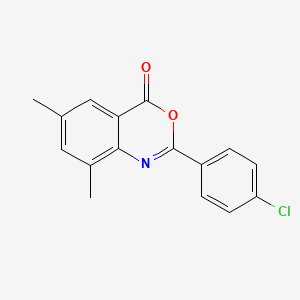
2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C16H12ClNO2 and its molecular weight is 285.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of derivatives of 2-(4-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, including different aromatic substitutions, were synthesized and their antimicrobial activities assessed. These derivatives, supported by spectral data (FTIR, H1 NMR), were compared against the drug Amoxicillin, indicating their potential as antimicrobial agents (Askar, Mohammed, & Abdalgane, 2018).
Hypolipidemic Effects
Research on a series of 4H-3,1-benzoxazin-4-ones revealed their hypolipidemic properties, showing significant hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating effects in hypercholesterolemic and normolipidemic rats. This activity was particularly notable for derivatives with a 4-(1,1-dimethylethyl)phenyl group at the 2-position, indicating a potential for development into therapeutic agents to manage lipid levels (Fenton et al., 1989).
Antioxidant and Antitumor Activities
The compound 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one and its derivatives exhibited significant antioxidant and antitumor activities. These synthesized compounds, characterized by EI-MS and NMR spectroscopy, underwent biological activity studies against antioxidant and antitumor activities, presenting a new perspective on the therapeutic potential of these derivatives (El-Moneim, El‐Deen, & El-Fattah, 2011).
Chemical Transformations and Synthesis
Research into chemical transformations involving 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one derivatives has led to the development of new synthetic methods and pathways for creating a variety of biologically active compounds. For example, catalytic asymmetric chlorocyclization of 2-vinylphenylcarbamates using a newly developed organocatalyst facilitated the synthesis of chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives. These derivatives could then be converted into diverse bioactive agents, showcasing the versatility of This compound in synthetic chemistry (Yu, Huang, & Deng, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-13(8-9)16(19)20-15(18-14)11-3-5-12(17)6-4-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHLWGZEOMJCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2548997.png)
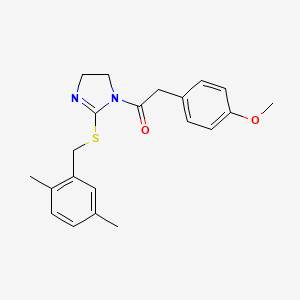
![Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2549001.png)
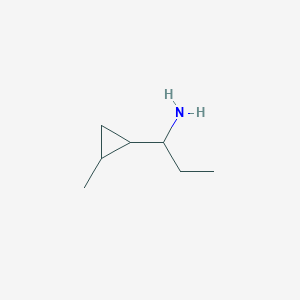
![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)
![1,3-dimethyl-8-[(2-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549007.png)

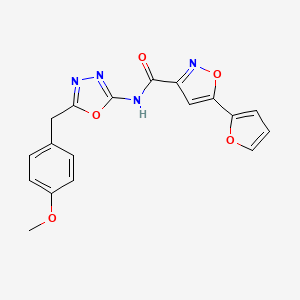
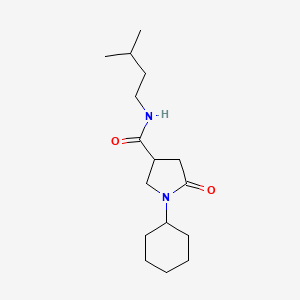
![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)
![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)
